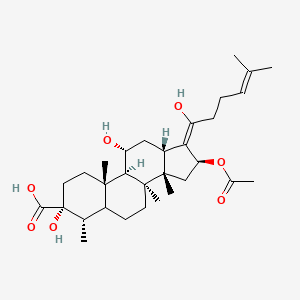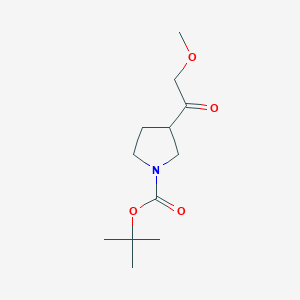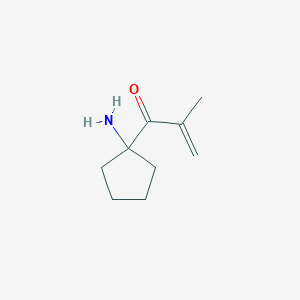
3-Oxofusidicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxofusidic acid, also known as 3-Ketofusidic acid, is a derivative of fusidic acid. Fusidic acid is a natural tetracyclic triterpene antibiotic isolated from the fungus Fusidium coccineum. It is primarily used for its antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxofusidic acid involves the oxidation of fusidic acid. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired ketone functionality at the 3-position .
Industrial Production Methods
Industrial production of 3-Oxofusidic acid typically involves large-scale fermentation of Fusidium coccineum to produce fusidic acid, followed by chemical oxidation to convert fusidic acid to 3-Oxofusidic acid. The process requires stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Oxofusidic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.
Substitution: The ketone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: More oxidized derivatives of 3-Oxofusidic acid.
Reduction: Fusidic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxofusidic acid has a wide range of scientific research applications:
Mechanism of Action
3-Oxofusidic acid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to elongation factor G (EF-G) on the ribosome, preventing the translocation step during protein synthesis. This inhibition effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Fusidic acid: The parent compound, also a tetracyclic triterpene antibiotic with similar antibacterial properties.
3-Acetyl-11-keto-β-boswellic acid: Another compound with a ketone functionality, used for its anti-inflammatory properties.
11-Keto-β-boswellic acid: Similar in structure, used for its anti-inflammatory and anticancer properties.
Uniqueness
3-Oxofusidic acid is unique due to its specific ketone functionality at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its parent compound, fusidic acid. This modification enhances its potential as a lead compound for developing new antibacterial agents .
Properties
Molecular Formula |
C31H48O7 |
|---|---|
Molecular Weight |
532.7 g/mol |
IUPAC Name |
(3R,4S,8S,9R,10S,11R,13S,14S,16S,17E)-16-acetyloxy-3,11-dihydroxy-17-(1-hydroxy-5-methylhex-4-enylidene)-4,8,10,14-tetramethyl-1,2,4,5,6,7,9,11,12,13,15,16-dodecahydrocyclopenta[a]phenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C31H48O7/c1-17(2)9-8-10-22(33)25-21-15-23(34)26-28(5)13-14-31(37,27(35)36)18(3)20(28)11-12-29(26,6)30(21,7)16-24(25)38-19(4)32/h9,18,20-21,23-24,26,33-34,37H,8,10-16H2,1-7H3,(H,35,36)/b25-22+/t18-,20?,21+,23+,24-,26+,28-,29-,30-,31+/m0/s1 |
InChI Key |
HMZYFYRJZWTNIE-XDIGDYOLSA-N |
Isomeric SMILES |
C[C@H]1C2CC[C@]3([C@@H]([C@]2(CC[C@@]1(C(=O)O)O)C)[C@@H](C[C@H]\4[C@@]3(C[C@@H](/C4=C(\CCC=C(C)C)/O)OC(=O)C)C)O)C |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1(C(=O)O)O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)O)OC(=O)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate](/img/structure/B13152487.png)


![3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B13152498.png)


![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13152510.png)





